2-chloro-6-fluoro-4-methylbenzoic acid
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Overview
Description
2-chloro-6-fluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-4-methylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of 4-methylbenzoic acid. The process typically includes:
Chlorination: Introducing chlorine atoms to the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Fluorination: Substituting a hydrogen atom with fluorine using reagents such as hydrogen fluoride or a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other groups.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
2-chloro-6-fluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-4-methylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methylbenzoic acid
- 4-chloro-2-fluoro-6-methylbenzoic acid
- 2-chloro-4-fluorobenzoic acid
Uniqueness
2-chloro-6-fluoro-4-methylbenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
1427373-49-6 |
---|---|
Molecular Formula |
C8H6ClFO2 |
Molecular Weight |
188.6 |
Purity |
95 |
Origin of Product |
United States |
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